Cas no 64658-04-4 (2-Bromo-4-methylquinoline)
2-Bromo-4-methylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4-methylquinoline
- 2-Brom-4-methyl-chinolin
- 2-bromo-4-methyl-quinoline
- Quinoline,2-bromo-4-methyl
- NSC109469
- 4-methylquinoline bromide
- Quinoline,2-bromo-4-methyl-
- Quinoline, 2-bromo-4-methyl-
- AMPD00153
- AM85862
- RP05225
- AK143362
- ST24040128
- Y9715
- 658B044
- DTXSID60296462
- J-508315
- EN300-339729
- SB71587
- 64658-04-4
- SCHEMBL362901
- MFCD08705663
- A867847
- CS-0153142
- FT-0705543
- AKOS022176178
- SY110134
- DS-7646
- NSC-109469
- DB-081616
-
- MDL: MFCD08705663
- Inchi: 1S/C10H8BrN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3
- InChI Key: KZACHCSEYVSCEE-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 220.98400
- Monoisotopic Mass: 220.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: 313.7°C at 760 mmHg
- Flash Point: No data available
- Refractive Index: 1.654
- PSA: 12.89000
- LogP: 3.30570
- Vapor Pressure: No data available
2-Bromo-4-methylquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C
2-Bromo-4-methylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-4-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189003967-1g |
2-Bromo-4-methylquinoline |
64658-04-4 | 98% | 1g |
$179.30 | 2023-09-01 | |
| Alichem | A189003967-5g |
2-Bromo-4-methylquinoline |
64658-04-4 | 98% | 5g |
$518.34 | 2023-09-01 | |
| Alichem | A189003967-10g |
2-Bromo-4-methylquinoline |
64658-04-4 | 98% | 10g |
$719.32 | 2023-09-01 | |
| TRC | B405275-50mg |
2-Bromo-4-methylquinoline |
64658-04-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B405275-100mg |
2-Bromo-4-methylquinoline |
64658-04-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B405275-500mg |
2-Bromo-4-methylquinoline |
64658-04-4 | 500mg |
$ 185.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B841302-250mg |
2-Bromo-4-methylquinoline |
64658-04-4 | 98% | 250mg |
376.20 | 2021-05-17 | |
| Chemenu | CM143274-1g |
2-bromo-4-methylquinoline |
64658-04-4 | 98% | 1g |
$143 | 2021-08-05 | |
| Chemenu | CM143274-5g |
2-bromo-4-methylquinoline |
64658-04-4 | 98% | 5g |
$383 | 2021-08-05 | |
| Chemenu | CM143274-10g |
2-bromo-4-methylquinoline |
64658-04-4 | 98% | 10g |
$580 | 2021-08-05 |
2-Bromo-4-methylquinoline Suppliers
2-Bromo-4-methylquinoline Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-Bromo-4-methylquinoline
Introduction to 2-Bromo-4-methylquinoline (CAS No: 64658-04-4)
2-Bromo-4-methylquinoline, with the chemical formula C10H8BrN, is a heterocyclic aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, which is well-known for its diverse biological activities and applications in medicinal chemistry. The presence of both bromine and methyl substituents on the quinoline ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The CAS number 64658-04-4 uniquely identifies this compound and distinguishes it from other isomers and analogs. Its molecular structure consists of a benzene-like ring system fused with a pyridine ring, with bromine attached at the 2-position and a methyl group at the 4-position. This specific arrangement imparts unique electronic and steric properties that make it useful in various chemical transformations.
In recent years, 2-Bromo-4-methylquinoline has been extensively studied for its potential applications in drug discovery. Quinoline derivatives are well-documented for their antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituent, in particular, makes this compound a versatile building block for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are pivotal in constructing biaryl structures, which are common motifs in many pharmaceuticals.
One of the most compelling aspects of 2-Bromo-4-methylquinoline is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases, quinoline-based inhibitors can modulate these pathways effectively. For instance, recent studies have demonstrated that derivatives of 2-Bromo-4-methylquinoline can inhibit tyrosine kinases, leading to promising results in preclinical trials for the treatment of leukemia and other hematological malignancies.
The long-tail keyword "2-Bromo-4-methylquinoline applications in medicinal chemistry" highlights its broad utility beyond kinase inhibition. Researchers have also explored its potential as a scaffold for developing antiviral agents. The quinoline core is structurally similar to certain natural products that exhibit antiviral activity, such as chloroquine and quinine. By modifying the substituents on the quinoline ring, scientists can fine-tune the pharmacological properties of these compounds to target specific viral enzymes or receptors.
Another area where 2-Bromo-4-methylquinoline has shown promise is in the development of antimicrobial agents. Antibiotic resistance is a growing global health concern, and novel compounds are needed to combat resistant bacterial strains. Quinoline derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as against certain fungal pathogens. The bromine atom in 2-Bromo-4-methylquinoline facilitates further derivatization, allowing researchers to create compounds with enhanced antimicrobial properties while minimizing toxicity to host cells.
The synthesis of 2-Bromo-4-methylquinoline typically involves bromination and methylation reactions on a quinoline precursor. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing additional functional groups into the quinoline framework.
In conclusion, 2-Bromo-4-methylquinoline (CAS No: 64658-04-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further derivatization and application in drug discovery. From kinase inhibitors to antiviral and antimicrobial agents, the versatility of this compound underscores its importance in modern medicinal chemistry. As research continues to uncover new therapeutic applications, 2-Bromo-4-methylquinoline is poised to remain a cornerstone in the development of next-generation pharmaceuticals.
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